
Penicillin G hydrabamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrabamine penicillin G is a semi-synthetic antibiotic derived from natural penicillin. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive bacteria. The compound is a double salt of benzylpenicillinic acid and N,N’-bis(dehydroabietyl)ethylenediamine, with a molecular formula of C74H100N6O8S2 and a molecular weight of 1265.75 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrabamine penicillin G is synthesized through a series of chemical reactions involving the combination of benzylpenicillinic acid with N,N’-bis(dehydroabietyl)ethylenediamine. The preparation involves the following steps:
Formation of Benzylpenicillinic Acid: This is achieved through the fermentation of Penicillium chrysogenum, followed by extraction and purification.
Reaction with N,N’-bis(dehydroabietyl)ethylenediamine: The benzylpenicillinic acid is then reacted with N,N’-bis(dehydroabietyl)ethylenediamine under controlled conditions to form the double salt.
Industrial Production Methods
Industrial production of Hydrabamine penicillin G involves large-scale fermentation processes to produce benzylpenicillinic acid, followed by chemical synthesis to combine it with N,N’-bis(dehydroabietyl)ethylenediamine. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Hydrabamine penicillin G undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release benzylpenicillinic acid and N,N’-bis(dehydroabietyl)ethylenediamine.
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its antibacterial activity.
Substitution: Various substituents can be introduced to the benzylpenicillinic acid moiety to create derivatives with different properties
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used to introduce new substituents
Major Products Formed
The major products formed from these reactions include various derivatives of benzylpenicillinic acid, each with unique antibacterial properties and potential therapeutic applications .
Scientific Research Applications
Hydrabamine penicillin G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-lactam antibiotics.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential to treat infections caused by gram-positive bacteria, including resistant strains.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Hydrabamine penicillin G exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Penicillin G (Benzylpenicillin): A natural penicillin with a similar mechanism of action but different pharmacokinetic properties.
Penicillin V (Phenoxymethylpenicillin): Another natural penicillin, more stable in acidic conditions and suitable for oral administration.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity and resistance to β-lactamases.
Carbapenems: Highly effective β-lactam antibiotics with a broad spectrum of activity and resistance to most β-lactamases
Uniqueness
Hydrabamine penicillin G is unique due to its double salt structure, which enhances its stability and prolongs its antibacterial activity. This makes it particularly useful for treating infections that require sustained antibiotic levels .
Properties
CAS No. |
3344-16-9 |
|---|---|
Molecular Formula |
C74H100N6O8S2 |
Molecular Weight |
1265.8 g/mol |
IUPAC Name |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C42H64N2.2C16H18N2O4S/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t37-,38-,39-,40-,41+,42+;2*11-,12+,14-/m011/s1 |
InChI Key |
BIPGVSDEAYGJOG-YQUITFMISA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


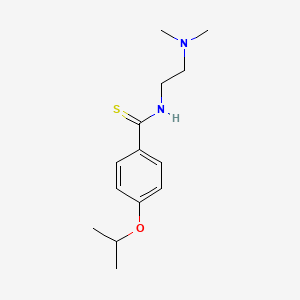
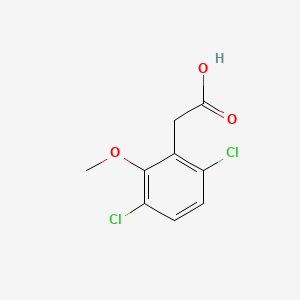
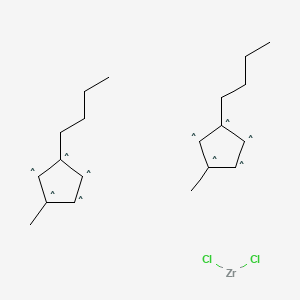
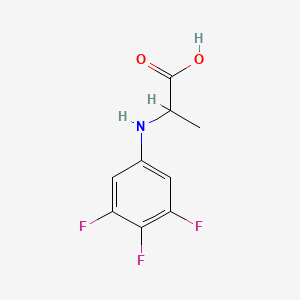
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
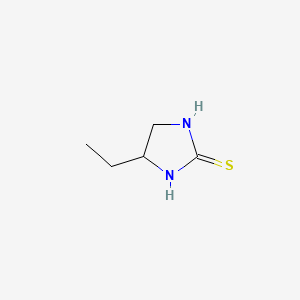


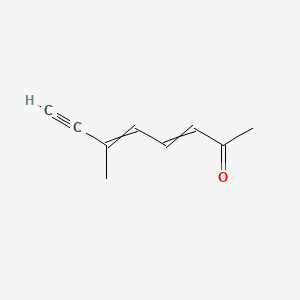
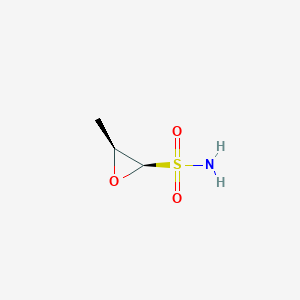
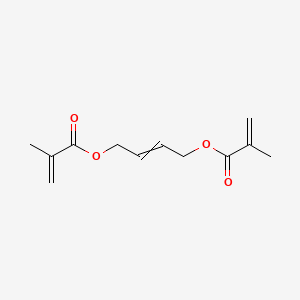
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
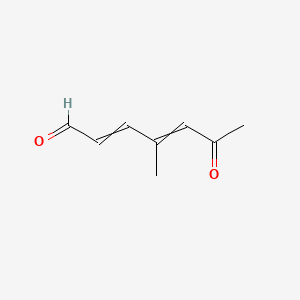
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
